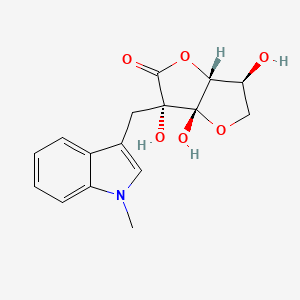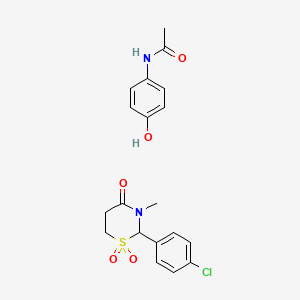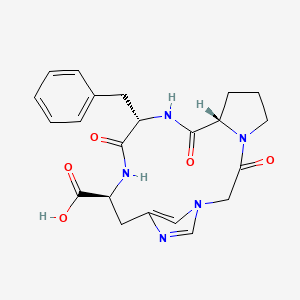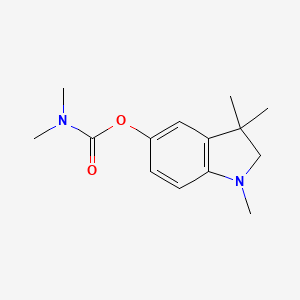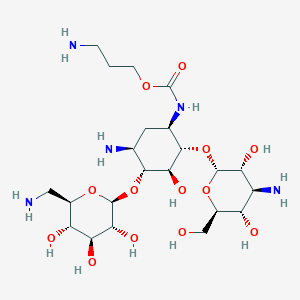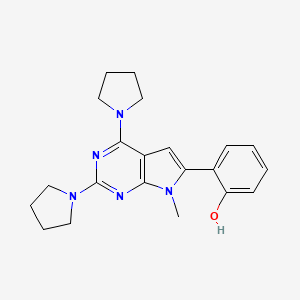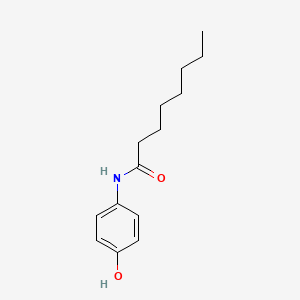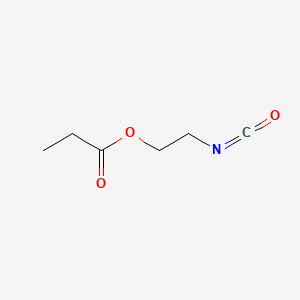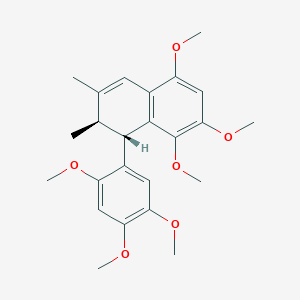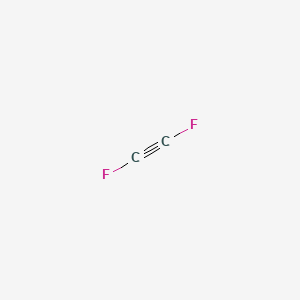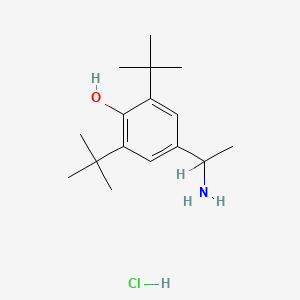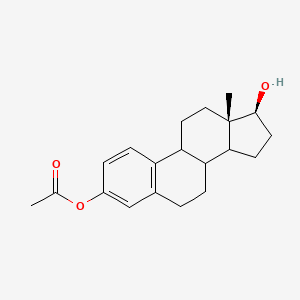
17-Hydroxyestra-1(10),2,4-trien-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol Acetate is the acetate salt form of estradiol, the most potent, naturally produced estrogen. Estradiol acetate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Stereoselective synthesis and receptor-binding examination of estradiol isomers, including those transformed into 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, revealed unique stereochemical properties and interaction mechanisms with estrogen, androgen, and progesterone receptors (Szájli et al., 2004).
- Synthesis of various estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, facilitated exploration into diverse molecular structures and their potential applications in medicinal chemistry (Baranovsky et al., 2007).
Biological Activity and Potential Applications
- Analysis of estrane derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, demonstrated their potential in biomedical applications such as antioxidant activity, cytotoxicity against cancer cells, and inhibition of key enzymes involved in steroid metabolism (Klisurić et al., 2016).
- Development of fluorescent probes using estratriene derivatives, including 17-Hydroxyestra-1(10),2,4-trien-3-yl acetate, for use in receptor assays and immunoassays, highlighting their significance in biochemical research (Oe et al., 2002).
Propiedades
Nombre del producto |
17-Hydroxyestra-1(10),2,4-trien-3-yl acetate |
|---|---|
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1 |
Clave InChI |
FHXBMXJMKMWVRG-OQPPHWFISA-N |
SMILES isomérico |
CC(=O)OC1=CC2=C(C=C1)C3CC[C@@]4([C@H](CCC4C3CC2)O)C |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)
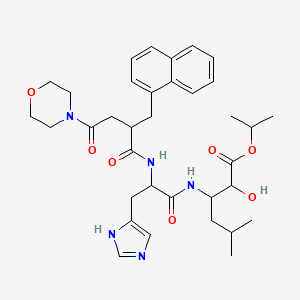
![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)
